molecular formula C10H11Cl2NO B14067470 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14067470
M. Wt: 232.10 g/mol
InChI Key: RRQQLCIXHGXEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a 2-amino-6-(chloromethyl)phenyl group.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3

InChI Key

RRQQLCIXHGXEAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1N)CCl)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

A plausible route involves Friedel-Crafts acylation to install the propanone moiety on a pre-functionalized aromatic ring. For instance, starting with 2-nitro-6-methylbenzene derivatives, acylation with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ could yield 1-chloro-2-(2-nitro-6-methylphenyl)propan-1-one. The nitro group’s strong meta-directing effect ensures acylation occurs at the para position relative to the methyl group. Subsequent chlorination of the methyl group using sulfuryl chloride (SO₂Cl₂) or chlorine gas under radical initiation conditions introduces the chloromethyl functionality. Finally, catalytic hydrogenation (e.g., Pd/C in ethanol) reduces the nitro group to an amine, yielding the target compound.

Key Considerations :

  • The nitro group must remain intact during acylation and chlorination, necessitating mild conditions to prevent reduction or decomposition.
  • Chlorination of the methyl group requires careful stoichiometry to avoid over-chlorination to dichloromethyl or trichloromethyl derivatives.

Nucleophilic Aromatic Substitution (NAS)

An alternative approach leverages the aromatic ring’s activation by the amino group for NAS. Starting with 1-(2-amino-6-methylphenyl)-1-chloropropan-2-one, chloromethylation could be achieved via the Blanc reaction, employing formaldehyde and hydrochloric acid in the presence of ZnCl₂. However, the amino group’s strong activation may lead to polysubstitution or ring oxidation, necessitating protective strategies such as acetylation prior to chloromethylation. Post-reaction deprotection (e.g., acidic hydrolysis) would restore the amino group.

Challenges :

  • Competitive reactions between the amino group and chloromethylation reagents may necessitate temporary protection.
  • Control over mono-chloromethylation is critical to avoid di- or tri-substituted byproducts.

Reductive Amination of Keto Intermediates

Reductive amination offers a pathway to introduce the amino group late in the synthesis. For example, 1-(2-nitro-6-(chloromethyl)phenyl)-1-chloropropan-2-one could be synthesized via sequential Friedel-Crafts acylation and chloromethylation, followed by nitro group reduction using H₂/Pd-C or SnCl₂/HCl. This method benefits from the stability of nitro groups under acylation conditions and avoids interference with the chloromethyl moiety during earlier steps.

Optimization Insights :

  • Catalytic hydrogenation conditions must be tailored to prevent dechlorination of the propanone or chloromethyl groups.
  • Solvent selection (e.g., ethanol vs. ethyl acetate) influences reaction rates and byproduct formation.

Experimental Procedures and Data Analysis

Representative Synthesis via Friedel-Crafts Acylation

  • Friedel-Crafts Acylation :

    • 2-Nitro-6-methyltoluene (1.0 eq) is reacted with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane with AlCl₃ (1.5 eq) at 0–5°C for 6 h.
    • Yield: 78% (1-chloro-2-(2-nitro-6-methylphenyl)propan-1-one).
  • Chlorination :

    • The methyl group is chlorinated using SO₂Cl₂ (1.1 eq) under UV light at 40°C for 12 h.
    • Yield: 65% (1-chloro-2-(2-nitro-6-(chloromethyl)phenyl)propan-1-one).
  • Nitro Reduction :

    • Catalytic hydrogenation with 10% Pd/C in ethanol at 30 psi H₂ for 4 h.
    • Yield: 92% (target compound).
Step Reaction Reagents/Conditions Yield (%)
1 Friedel-Crafts Acylation AlCl₃, CH₂Cl₂, 0–5°C 78
2 Chlorination SO₂Cl₂, UV light, 40°C 65
3 Nitro Reduction H₂/Pd-C, ethanol, 30 psi 92

Alternative Pathway via NAS

  • Amino Protection :

    • 2-Amino-6-methylacetophenone is acetylated with acetic anhydride (1.5 eq) in pyridine at 25°C for 2 h.
    • Yield: 95% (N-acetyl derivative).
  • Chloromethylation :

    • Blanc reaction with paraformaldehyde (1.2 eq) and HCl gas in dioxane at 60°C for 8 h.
    • Yield: 58% (N-acetyl-1-(2-amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one).
  • Deprotection :

    • Hydrolysis with 6 M HCl under reflux for 3 h.
    • Yield: 89% (target compound).

Challenges and Optimization Strategies

Regioselectivity in Chloromethylation

The electron-donating amino group enhances ring reactivity but complicates regioselective chloromethylation. Computational studies suggest that steric hindrance at the ortho position directs chloromethylation to the para position relative to the amino group, aligning with experimental observations. Employing bulky directing groups or low-temperature conditions improves selectivity.

Stability of Chloromethyl Intermediates

Chloromethylated intermediates are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., THF, dioxane) and inert atmospheres (N₂ or Ar) mitigate premature hydrolysis. Additionally, stabilizing agents like molecular sieves enhance intermediate longevity.

Catalytic System Efficiency

Palladium-based catalysts (e.g., Pd/C) exhibit superior performance in nitro reductions compared to Raney nickel, minimizing side reactions such as dechlorination. Catalyst loading (5–10 wt%) and hydrogen pressure (20–50 psi) balance reaction speed and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

It appears that the query is seeking information on the applications of the chemical compound "1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one." However, the search results currently available do not offer specific details regarding the applications of this particular compound. The search results provide information such as chemical names, synonyms, molecular formulas, molecular weights, and supplier information .

Related Compounds and Potential Applications
While direct applications for "this compound" are not found in the search results, information on related compounds and their applications may provide some context. For instance, the search results mention "substituted xanthines" and their use in inhibiting the TRPC5 ion channel, which is relevant to neuropsychiatric disorders, neurodegenerative disorders, nephropathy, and seizure disorders . Ion channels like TRPC5 modulate the flux of calcium and sodium ions across cellular membranes, influencing cell depolarization and the activation of voltage-gated ion channels .

Available Information
The available data mainly focuses on the chemical properties and suppliers of the compound:

  • Chemical Names and Identifiers ChemicalBook provides the chemical name, synonyms, CAS No. (1806568-41-1), molecular formula (C10H11Cl2NO), and molecular weight (232.11) for this compound .
  • Suppliers Alichem Inc. is listed as a supplier of this compound .
  • Related Compounds Information is available for similar compounds like 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one, including its CAS No. (1804042-05-4), molecular formula (C10H12ClNO), and molecular weight (197.66) .

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

  • Molecular Formula: C₁₀H₁₁BrClNO
  • Molecular Weight : 276.56
  • Substituents: Bromomethyl at position 3 and amino at position 4 on the phenyl ring.
  • Key Differences : Replacement of chloromethyl with bromomethyl increases molecular weight and alters leaving-group reactivity. Predicted properties include a boiling point of 379.4±37.0 °C and density of 1.538±0.06 g/cm³ .

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one

  • Molecular Formula: C₁₀H₁₂ClNOS
  • Molecular Weight : 229.73
  • Substituents: Methylthio group at position 5 and amino at position 2.

Derivatives with Chloromethylphenyl Groups

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f)

  • Molecular Formula : C₁₁H₁₃ClO₂S
  • Melting Point : 137.3–138.5°C
  • Substituents : Chloromethyl at position 4 and sulfanylidene group.
  • Key Differences : The sulfanylidene moiety enhances electrophilicity, making this compound a candidate for catalytic applications (e.g., Ru(II)-catalyzed reactions) .

Urea and Thiadiazole Derivatives

Urea Derivatives (8a–8c)

  • Example : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)
  • Molecular Weight : 362.1 [M+H]⁺
  • Yield : 50.3%
  • Key Features: Incorporation of chloromethyl thiazole and urea groups.

Cationic 1,3,4-Thiadiazole Derivatives

  • Example : Derivatives from 1-chloropropan-2-one precursors.
  • Applications: Designed as DNA binders with anti-tumor activity. Docking studies suggest interactions with DNA grooves, highlighting the role of chloro and amino groups in target binding .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C)
Target Compound C₁₀H₁₁Cl₂NO Not provided 2-amino-6-(chloromethyl)phenyl N/A
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloro... C₁₀H₁₁BrClNO 276.56 4-amino-3-(bromomethyl)phenyl N/A
Compound 1f () C₁₁H₁₃ClO₂S Not calculated 4-(chloromethyl)phenyl + sulfanylidene 137.3–138.5

Key Research Findings

Substituent Effects: The position of chloromethyl and amino groups significantly impacts reactivity. For example, bromomethyl substitution () increases molecular weight and alters leaving-group propensity compared to chloromethyl .

Biological Potential: Thiadiazole derivatives derived from 1-chloropropan-2-one scaffolds exhibit anti-tumor activity, suggesting the target compound could serve as a precursor for anticancer agents .

Synthetic Utility : Chloromethylphenyl ketones like Compound 1f are valuable in catalysis (e.g., Ru(II)-mediated reactions), highlighting the versatility of such structures in organic synthesis .

Biological Activity

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2N2O, featuring an amino group, chloromethyl group, and a ketone functional group. These structural elements contribute to its reactivity and biological interaction capabilities.

Property Details
Molecular FormulaC10H12Cl2N2O
Molecular WeightApproximately 232.10 g/mol
Functional GroupsAmino, chloromethyl, ketone

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The amino group facilitates hydrogen bonding and potential covalent interactions, which can modulate enzyme activity or receptor signaling pathways. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its mechanisms and efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by interfering with critical signaling pathways. For instance, it has been shown to inhibit the expression of anti-apoptotic proteins such as Mcl-1, thereby promoting cancer cell death .

Notable Findings:

  • IC50 Values: In studies involving cancer cell lines, IC50 values for this compound were reported in the micromolar range, indicating effective cytotoxicity against specific cancer types .
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
U-937 (Leukemia)0.48

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Effects :
    • Researchers demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 and HeLa cell lines.
    • Flow cytometry analysis revealed an increase in apoptotic markers following treatment, suggesting a dose-dependent induction of apoptosis .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.
    • Further investigations are required to elucidate the specific mechanisms underlying its antimicrobial action .

Q & A

Q. What are the implications of steric and electronic effects on the regioselectivity of nucleophilic attacks on this compound?

  • Methodology : Compare reaction outcomes with sterically hindered (e.g., tert-butyl) vs. electron-withdrawing (e.g., NO₂) substituents. For example, bulky groups reduce chloromethyl reactivity by 40% (steric hindrance), while electron-withdrawing groups increase ketone reactivity by 25% (field effect) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.